Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate
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Overview
Description
Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a pyrimidine ring substituted with a tert-butyl group and a chlorine atom, as well as an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-(tert-butyl)-2-chloropyrimidine with an appropriate amine to form the intermediate compound, which is then esterified with methyl propanoate under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate include other esters and pyrimidine derivatives, such as:
- Methyl acetate
- Ethyl propanoate
- Isopropyl butanoate
Uniqueness
What sets this compound apart is its unique combination of a pyrimidine ring with a tert-butyl group and a chlorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H18ClN3O2 |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
methyl 3-[(6-tert-butyl-2-chloropyrimidin-4-yl)amino]propanoate |
InChI |
InChI=1S/C12H18ClN3O2/c1-12(2,3)8-7-9(16-11(13)15-8)14-6-5-10(17)18-4/h7H,5-6H2,1-4H3,(H,14,15,16) |
InChI Key |
JDLAVHMJJVAXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)Cl)NCCC(=O)OC |
Origin of Product |
United States |
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